molecular formula C10H19N3O4 B11817034 tert-butyl 3-(N-hydroxycarbamimidoyl)morpholine-4-carboxylate

tert-butyl 3-(N-hydroxycarbamimidoyl)morpholine-4-carboxylate

Cat. No.: B11817034
M. Wt: 245.28 g/mol
InChI Key: JHNBDFZBWYOJPY-UHFFFAOYSA-N
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Description

tert-Butyl 3-(N-hydroxycarbamimidoyl)morpholine-4-carboxylate is a specialized organic compound featuring a morpholine ring substituted with a tert-butoxycarbonyl (Boc) group at the 4-position and an N-hydroxycarbamimidoyl moiety at the 3-position.

Properties

IUPAC Name

tert-butyl 3-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4/c1-10(2,3)17-9(14)13-4-5-16-6-7(13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNBDFZBWYOJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The nitrile precursor is synthesized via a carboxamide dehydration reaction. The starting material, tert-butyl 3-carbamoylmorpholine-4-carboxylate, undergoes treatment with oxalyl chloride and dimethylformamide (DMF) in dichloromethane (DCM) and acetonitrile. Pyridine is added to neutralize hydrochloric acid generated during the reaction.

Reaction Scheme :

tert-Butyl 3-carbamoylmorpholine-4-carboxylateDMF, PyridineOxalyl Chloride, DCM/CH₃CNtert-Butyl 3-cyanomorpholine-4-carboxylate\text{tert-Butyl 3-carbamoylmorpholine-4-carboxylate} \xrightarrow[\text{DMF, Pyridine}]{\text{Oxalyl Chloride, DCM/CH₃CN}} \text{tert-Butyl 3-cyanomorpholine-4-carboxylate}

Optimized Protocol

  • Reagents : Oxalyl chloride (2 equiv), DMF (catalytic), pyridine (1 equiv).

  • Solvents : Dichloromethane and acetonitrile (3:1 ratio).

  • Temperature : 0°C initially, warming to room temperature.

  • Duration : 50 minutes total (20 minutes at 0°C, 30 minutes at 25°C).

  • Yield : 98% after purification.

Table 1: Key Parameters for Nitrile Synthesis

ParameterValue/Detail
Starting Materialtert-Butyl 3-carbamoylmorpholine-4-carboxylate
Dehydrating AgentOxalyl chloride
CatalystDMF
BasePyridine
Solvent SystemDCM/Acetonitrile (3:1)
Reaction Temperature0°C → 25°C
Yield98%

Challenges and Solutions

  • Moisture Sensitivity : Oxalyl chloride is highly hygroscopic; reactions require anhydrous conditions.

  • Exothermic Reaction : Slow addition of oxalyl chloride at 0°C mitigates overheating.

  • Byproduct Formation : Excess oxalyl chloride may form imidoyl chlorides, necessitating strict stoichiometric control.

Step 2: Amidoximation to Form the Hydroxycarbamimidoyl Group

Reaction Overview

The nitrile intermediate is converted to the target amidoxime via reflux with hydroxylamine hydrochloride in a water-ethanol mixture. Sodium carbonate buffers the reaction, maintaining a pH conducive to nucleophilic attack.

Reaction Scheme :

tert-Butyl 3-cyanomorpholine-4-carboxylateNa₂CO₃NH₂OH\cdotpHCl, H₂O/EtOHtert-Butyl 3-(N-hydroxycarbamimidoyl)morpholine-4-carboxylate\text{tert-Butyl 3-cyanomorpholine-4-carboxylate} \xrightarrow[\text{Na₂CO₃}]{\text{NH₂OH·HCl, H₂O/EtOH}} \text{tert-Butyl 3-(N-hydroxycarbamimidoyl)morpholine-4-carboxylate}

Optimized Protocol

  • Reagents : Hydroxylamine hydrochloride (4 equiv), sodium carbonate (2 equiv).

  • Solvents : Ethanol-water (3:2 ratio).

  • Temperature : Reflux (78–80°C).

  • Duration : 3 hours.

  • Workup : Ethanol removal under reduced pressure, ethyl acetate extraction, and drying over Na₂SO₄.

Table 2: Amidoximation Reaction Conditions

ParameterValue/Detail
Nitrile Precursortert-Butyl 3-cyanomorpholine-4-carboxylate
Hydroxylamine SourceNH₂OH·HCl
BaseNa₂CO₃
Solvent SystemEthanol/Water (3:2)
Reaction TemperatureReflux (78–80°C)
Yield85–90% (estimated)

Stereochemical Considerations

The Z-configuration of the hydroxycarbamimidoyl group is favored under these conditions due to thermodynamic stabilization via intramolecular hydrogen bonding between the hydroxylamine oxygen and the amidoxime nitrogen.

Analytical Characterization

Post-synthesis validation employs:

  • NMR Spectroscopy : Confirms substitution patterns and Z-configuration.

    • ¹H NMR : Resonances at δ 1.51 ppm (tert-butyl), 3.2–4.1 ppm (morpholine protons), and 5.32 ppm (amidoxime NH).

  • Mass Spectrometry : Molecular ion peak at m/z 245.28 [M+H]⁺.

  • HPLC : Purity >95% with C18 columns (acetonitrile-water mobile phase).

Challenges in Large-Scale Production

  • Cost of Oxalyl Chloride : Requires alternatives like POCl₃ for industrial-scale dehydration.

  • Amidoxime Stability : Hydroxycarbamimidoyl groups are prone to hydrolysis under acidic conditions, necessitating neutral storage.

  • Stereochemical Drift : Prolonged heating during amidoximation may lead to E/Z isomerization.

Chemical Reactions Analysis

Cyclization to Oxadiazoles

The N-hydroxycarbamimidoyl group facilitates cyclization reactions to form 1,2,4-oxadiazoles, which are valuable heterocycles in medicinal chemistry.

Key Reaction Conditions and Mechanisms

  • Step 1 : Activation of the amidoxime group with acyl chlorides (e.g., 3-chlorothiophene-2-carbonyl chloride) in pyridine or dioxane forms intermediate acylated products .

  • Step 2 : Cyclization under thermal or catalytic conditions (e.g., BF₃·OEt₂ or microwave irradiation) yields oxadiazoles .

Example Reaction :

tert-Butyl 3-(N-hydroxycarbamimidoyl)morpholine-4-carboxylate+RCOClpyridine3-(R-phenyl)-5-(morpholinyl)-[1][2][4]-oxadiazole\text{tert-Butyl 3-(N-hydroxycarbamimidoyl)morpholine-4-carboxylate} + \text{RCOCl} \xrightarrow{\text{pyridine}} \text{3-(R-phenyl)-5-(morpholinyl)-[1][2][4]-oxadiazole}

Conditions: Pyridine, 80–100°C, 12–24 hours .

Reaction ComponentRole/OutcomeSource
Acyl chloride (RCOCl)Electrophilic coupling agent
PyridineSolvent and base
Thermal conditionsDrives cyclization

Nucleophilic Substitution Reactions

The amidoxime group acts as a nucleophile, participating in coupling reactions with carboxylic acids or activated esters.

Reagents and Conditions

  • Activating Agents : EDCI, HOBt, or HBTU in DMF or THF .

  • Typical Products : Amides or esters, depending on the electrophilic partner.

Example Reaction :

tert-Butyl 3-(N-hydroxycarbamimidoyl)morpholine-4-carboxylate+RCOOHEDCI/HOBtAmidated Derivative\text{this compound} + \text{RCOOH} \xrightarrow{\text{EDCI/HOBt}} \text{Amidated Derivative}

Conditions: DMF, 0–25°C, 4–6 hours .

ParameterDetailsSource
EDCI/HOBtCarbodiimide-based activation
DMFPolar aprotic solvent

Redox Transformations

The N-hydroxycarbamimidoyl group undergoes reduction to form amines or oxidation to nitroso intermediates.

Reduction Pathways

  • Reducing Agents : Sodium borohydride (NaBH₄) or catalytic hydrogenation.

  • Product : tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate .

Example Reaction :

tert-Butyl 3-(N-hydroxycarbamimidoyl)morpholine-4-carboxylateNaBH₄tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate\text{this compound} \xrightarrow{\text{NaBH₄}} \text{tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate}

Conditions: Ethanol, 25°C, 2–4 hours .

Oxidation Pathways

  • Oxidizing Agents : Hydrogen peroxide (H₂O₂) or m-CPBA.

  • Product : Nitroso derivatives or hydroxylamine oxides (mechanism varies with pH).

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe for studying enzyme mechanisms and as a potential inhibitor for specific enzymes.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 3-(N-hydroxycarbamimidoyl)morpholine-4-carboxylate exerts its effects involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure . The pathways involved often include the inhibition of key metabolic processes, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

a. Morpholine Derivatives with Boc Protection

  • 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine (): Structure: Features a morpholine ring linked to a bromobenzo-thiadiazole group. Key Properties: Characterized by NMR, HRMS, and X-ray crystallography. The bromine atom enhances electrophilic reactivity, while the morpholine ring contributes to solubility in polar solvents .

b. Boc-Protected Heterocycles with Reactive Side Chains

  • tert-Butyl (4R,5R)-5-(1H-Indol-3-yl)-1-((methoxycarbonyl)amino)-4-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate (): Structure: Contains a Boc-protected pyrrolidine core with an indole and methoxycarbonylamino substituent. Key Properties: Demonstrated 92% enantiomeric purity and stability under catalytic conditions. The Boc group enhances steric hindrance, while the indole moiety enables π-π interactions . Comparison: The target compound’s N-hydroxycarbamimidoyl group may offer stronger hydrogen-bonding or metal-coordinating capabilities compared to the methoxycarbonylamino group.

c. Hydroxamic Acid Analogues

  • Ethyl (R)-(3-(2-((tert-Butoxycarbonyl)Amino)-1-(2-Cyano-4-Iodo-1H-Imidazol-1-yl)Propan-2-yl)-4-Fluorophenyl)Carbamate (): Structure: Combines Boc protection with a carbamate and imidazole group. Key Properties: The carbamate group acts as a hydrolytically labile protecting group, while the imidazole enables coordination chemistry . Comparison: The N-hydroxycarbamimidoyl group in the target compound may exhibit similar hydrolytic lability but with enhanced nucleophilicity due to the hydroxylamine functionality.

Physicochemical and Spectroscopic Properties

Property Target Compound 4-(7-Bromobenzo-thiadiazol-4-yl)morpholine tert-Butyl Pyrrolidine Derivative
Molecular Weight Not reported 325.2 g/mol 481.5 g/mol
Solubility Likely polar organic solvents (e.g., DMSO) Soluble in chloroform, DMSO Soluble in dichloromethane, THF
Key NMR Signals N/A δ 7.6 (s, aromatic H), δ 3.8–3.6 (m, morpholine H) δ 7.2–7.0 (m, indole H), δ 1.4 (s, Boc H)
Reactive Sites N-Hydroxycarbamimidoyl Bromine (electrophilic substitution) Indole (π-π interactions)

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 3-(N-hydroxycarbamimidoyl)morpholine-4-carboxylate?

The compound can be synthesized via coupling reactions involving tert-butyl-protected morpholine intermediates. A common approach involves reacting tert-butyl morpholine carboxylates with hydroxylamine derivatives under controlled conditions. For example, tert-butyl carbamate intermediates (e.g., tert-butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate) are synthesized using Pd-catalyzed cross-coupling reactions with boronic acids, followed by deprotection or functionalization steps . Key considerations include:

  • Use of anhydrous solvents (e.g., THF, DMF) and inert atmospheres (argon/nitrogen) to prevent hydrolysis.
  • Optimization of reaction time and temperature to avoid side reactions (e.g., over-oxidation or decomposition).

Q. How should researchers purify and isolate this compound?

Purification typically involves column chromatography (silica gel) with gradients of ethyl acetate/hexane or dichloromethane/methanol. For polar intermediates, recrystallization from ethanol or acetone may improve yield and purity . Analytical techniques like TLC and HPLC (C18 columns, acetonitrile/water mobile phase) are critical for monitoring purity .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • NMR : 1H and 13C NMR (CDCl3 or DMSO-d6) to confirm the tert-butyl group (δ ~1.4 ppm for C(CH3)3), morpholine ring protons (δ 3.4–4.2 ppm), and carbamimidoyl moiety (δ 6.5–8.0 ppm for NH groups) .
  • X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions in morpholine derivatives) and stereochemistry .
  • HRMS : Validates molecular weight and functional group integrity .

Advanced Research Questions

Q. How can researchers address discrepancies in analytical data (e.g., NMR vs. X-ray results)?

Contradictions may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:

  • Conducting variable-temperature NMR to detect conformational changes .
  • Comparing DFT-calculated structures with experimental X-ray data to identify steric or electronic influences .
  • Validating purity via elemental analysis or LC-MS to rule out impurities .

Q. What are the stability profiles of this compound under different storage conditions?

  • Thermal stability : Store at –20°C in amber vials to prevent tert-butyl group cleavage or oxidation. Avoid prolonged exposure to >40°C .
  • pH sensitivity : Susceptible to hydrolysis in acidic/basic conditions (e.g., morpholine ring opening at pH <3 or >10). Stability studies in buffers (pH 3–9) with HPLC monitoring are recommended .
  • Light sensitivity : UV/Vis spectroscopy can assess photodegradation; use light-resistant containers .

Q. How can the compound’s reactivity be leveraged for functionalization or derivatization?

  • The N-hydroxycarbamimidoyl group can undergo condensation with aldehydes/ketones to form imines or hydrazones .
  • Tert-butyl deprotection (e.g., TFA/CH2Cl2) enables further modification of the morpholine scaffold .
  • Mechanistic studies (e.g., kinetic isotope effects or trapping experiments) can elucidate reaction pathways .

Q. What strategies are effective for studying structure-activity relationships (SAR) in related compounds?

  • Synthetic diversification : Introduce substituents at the morpholine 3-position or modify the tert-butyl group to assess steric/electronic effects .
  • Biological assays : Pair SAR with in vitro testing (e.g., enzyme inhibition or receptor binding assays) using standardized protocols .
  • Computational modeling : Docking studies (AutoDock, Schrödinger) to predict binding modes and guide synthetic priorities .

Methodological Considerations

Q. How should researchers design experiments to resolve conflicting biological activity data?

  • Replicate assays under standardized conditions (e.g., cell line consistency, buffer composition) .
  • Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm activity .
  • Analyze batch-to-batch variability in compound purity as a potential confounding factor .

Q. What are best practices for handling air- or moisture-sensitive intermediates during synthesis?

  • Use Schlenk lines or gloveboxes for reactions requiring strict anhydrous conditions .
  • Quench reactive intermediates (e.g., Grignard reagents) with dry ice/ethanol before aqueous workup .
  • Monitor reaction progress in real-time using in situ FTIR or Raman spectroscopy .

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